molecular formula C15H12BrNO3 B12995341 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester CAS No. 67836-48-0

2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester

Cat. No.: B12995341
CAS No.: 67836-48-0
M. Wt: 334.16 g/mol
InChI Key: DWHISIGVNJJMBD-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester is a benzoic acid derivative featuring a methyl ester at the carboxylic acid group and a 3-bromobenzoylamino substituent at the 2-position of the benzene ring. The bromine atom at the meta position of the benzoyl group enhances its lipophilicity and may influence its biological activity by altering electronic or steric interactions with target proteins .

Properties

CAS No.

67836-48-0

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

methyl 2-[(3-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18)

InChI Key

DWHISIGVNJJMBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

Bromine vs. Methyl or Amino Groups
  • 3-Bromo-2-methyl-benzoic Acid Methyl Ester (CAS 99548-54-6): Substitution: Bromo (3-position) and methyl (2-position). However, the absence of the benzoylamino group limits its ability to form hydrogen bonds in biological systems . Molecular Weight: 229.08 g/mol (C₉H₉BrO₂).
  • 2-Amino-3-bromo-benzoic Acid Methyl Ester (CAS 104670-74-8): Substitution: Amino (2-position) and bromo (3-position). Properties: The amino group introduces hydrogen-bonding capacity, enhancing interactions with enzymes or receptors. However, the lack of a benzoylamino group may reduce stability in metabolic pathways . Molecular Weight: 230.06 g/mol (C₈H₈BrNO₂).
Multi-Halogenated Derivatives
  • 3-Bromo-2-(bromomethyl)-4,6-dimethoxy-benzoic Acid Methyl Ester (CAS 58137-74-9):
    • Substitution: Bromo (3-position), bromomethyl (2-position), and methoxy groups (4,6-positions).
    • Properties: The dual bromine atoms significantly increase molecular weight (368.02 g/mol) and lipophilicity (density: 1.665 g/cm³), which may improve membrane permeability but could also raise toxicity concerns .

Ester Group Modifications

Methyl vs. Ethyl Esters
  • 2-Amino-5-bromo-3-ethyl-benzoic Acid Ethyl Ester (CAS 706791-83-5): Substitution: Ethyl ester instead of methyl. However, bulkier esters may reduce binding affinity to target proteins . Molecular Weight: 258.12 g/mol (C₁₀H₁₂BrNO₂).
Cytotoxicity Profiles
  • 2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]-benzoic Acid Methyl Ester: Activity: Exhibited weak cytotoxicity against HCT116, HT29, and A549 cancer cell lines (IC₅₀ > 50 µM). The sulfonamide group may reduce cellular uptake compared to benzoylamino derivatives .
  • Av7 (2-Acetylamino-benzoic Acid Methyl Ester): Activity: Demonstrated strong inhibition of AGS, HepG2, and A549 cell proliferation (IC₅₀ ~10–20 µM).
Structural-Activity Relationships (SAR)
  • Bromine’s Role: The 3-bromo substituent in 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester likely enhances activity by increasing electron density at the benzoylamino group, promoting interactions with nucleophilic residues in enzymes .
  • Benzoylamino vs.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound N/A C₁₅H₁₂BrNO₃ 334.17 3-Bromo, benzoylamino, methyl ester
3-Bromo-2-methyl-benzoic Acid Methyl Ester 99548-54-6 C₉H₉BrO₂ 229.08 3-Bromo, 2-methyl
2-Amino-3-bromo-benzoic Acid Methyl Ester 104670-74-8 C₈H₈BrNO₂ 230.06 2-Amino, 3-bromo
3-Bromo-2-(bromomethyl)-4,6-dimethoxy-benzoic Acid Methyl Ester 58137-74-9 C₁₁H₁₂Br₂O₄ 368.02 3-Bromo, bromomethyl, methoxy

Biological Activity

2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈BrN₁O₂
  • Molecular Weight : 215.044 g/mol
  • IUPAC Name : Methyl 3-bromobenzoate
  • CAS Number : 618-89-3

The compound features a bromobenzoyl group attached to a benzoic acid methyl ester, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

  • Mechanism : The compound appears to interfere with the signaling pathways involved in cell survival, particularly those associated with the PI3K/Akt and MAPK pathways. This inhibition leads to increased apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses.

  • Case Study : In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential use in managing inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. It has been tested against various bacterial strains and fungi.

  • Results : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal properties were notable against Candida albicans.

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AntitumorInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntimicrobialModerate activity against S. aureus and E. coli

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S transition.
  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cytokine Modulation : It alters the expression levels of cytokines involved in inflammatory pathways.

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